REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].[F:6][C:7]1[CH:8]=[CH:9][C:10]([C:17](=[O:23])[CH2:18][S:19]([CH3:22])(=[O:21])=[O:20])=[C:11]([CH:16]=1)[N:12]([CH3:15])[CH:13]=O.Cl>C(O)C>[F:6][C:7]1[CH:16]=[C:11]2[C:10]([C:17](=[O:23])[C:18]([S:19]([CH3:22])(=[O:21])=[O:20])=[CH:13][N:12]2[CH3:15])=[CH:9][CH:8]=1 |f:0.1,^1:4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(N(C=O)C)C1)C(CS(=O)(=O)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a similar manner to that
|
Type
|
CUSTOM
|
Details
|
the temperature below 30°
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (2.5 g)
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallised from industrial methylated spirit
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |